N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
This compound is a spirocyclic carboxamide featuring a 1,4,8-triazaspiro[4.5]dec-1-ene core with a 3-oxo group. The structure includes two aromatic substituents: a 5-chloro-2,4-dimethoxyphenyl group and a 3-fluorophenyl moiety. The spirocyclic framework confers conformational rigidity, which is advantageous for target binding in medicinal chemistry.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O4/c1-31-17-12-18(32-2)16(11-15(17)23)25-21(30)28-8-6-22(7-9-28)26-19(20(29)27-22)13-4-3-5-14(24)10-13/h3-5,10-12H,6-9H2,1-2H3,(H,25,30)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQPNKIFBNLWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is , with a molecular weight of 489.9 g/mol. It features a triazole ring and a spirodecene structure that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClFN5O4 |
| Molecular Weight | 489.9 g/mol |
| Structure | Spiro[4.5]dec-1-ene |
| CAS Number | 1115279-70-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole moiety and the introduction of various substituents on the phenyl rings. The specific synthetic pathway can influence the biological activity of the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit receptor tyrosine kinase (RTK) signaling pathways, which are crucial in tumor angiogenesis and cancer progression .
Antioxidant Properties
The antioxidant activity of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. Some derivatives demonstrated higher antioxidant efficiency compared to standard antioxidants like ascorbic acid . This suggests that the presence of specific functional groups in the compound can enhance its ability to neutralize free radicals.
Enzyme Inhibition
Studies have shown that compounds with structural similarities can act as potent inhibitors against various enzymes involved in cancer progression and inflammation . The triazole ring is often implicated in enhancing inhibitory activity due to its ability to interact with enzyme active sites.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Chlorine Substitution : The presence of chlorine at the 5-position on the phenyl ring has been associated with increased potency against certain cancer cell lines.
- Fluorine Substitution : The introduction of fluorine enhances lipophilicity, potentially improving cell membrane permeability.
- Triazole Moiety : The triazole group contributes significantly to biological interactions due to its ability to form hydrogen bonds with target proteins.
Case Studies
A notable case study involved a series of derivatives based on similar scaffolds which were tested for their anticancer properties against various cell lines including breast and prostate cancer cells. Results indicated that modifications leading to increased lipophilicity and hydrogen bonding potential resulted in enhanced cytotoxicity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been synthesized and tested for its efficacy against different cancer cell lines. The compound's structure suggests potential mechanisms of action that may inhibit tumor growth.
Research Findings:
- In vitro studies have demonstrated that the compound exhibits significant growth inhibition against various human tumor cells, indicating its potential as an anticancer agent.
- For instance, compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide have shown percent growth inhibitions (PGIs) ranging from 51% to 86% across multiple cancer cell lines .
Drug Design and Development
The unique chemical structure of this compound makes it a candidate for further drug development. Its spirocyclic framework is of particular interest due to its ability to interact with biological targets effectively.
Key Insights:
- The compound's drug-like properties have been evaluated using computational tools like SwissADME, which assesses parameters such as solubility and permeability. These evaluations suggest favorable characteristics for oral bioavailability and therapeutic effectiveness .
- Its design allows for modifications that can enhance its biological activity or reduce toxicity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with specific targets within cancer cells.
Findings from Docking Studies:
- Docking simulations indicate strong binding affinities to key proteins involved in cancer progression, suggesting that the compound could effectively inhibit these targets .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies focus on how changes in the chemical structure affect biological activity.
Research Contributions:
- Variations in substituents on the aromatic rings and modifications to the triazole moiety have been explored to enhance anticancer activity while minimizing side effects .
Potential Applications Beyond Oncology
While much of the current research focuses on cancer treatment, the unique properties of this compound suggest potential applications in other areas such as:
Antimicrobial Activity:
- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, which could be explored further for developing new antibiotics.
Neuroprotective Effects:
- Some derivatives have shown promise in neuroprotection studies, suggesting potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide with structurally related spirocyclic derivatives:
Key Observations
Spiro Ring Variations :
- The target compound’s 1,4,8-triazaspiro[4.5] system provides three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to the 1-thia-4-azaspiro[4.5] () and 1,4-diazaspiro[4.6] () systems. The larger spiro[4.6] ring in may increase conformational flexibility but reduce target affinity.
In contrast, ’s 5-chloro-2-methylphenyl group lacks methoxy substituents, likely reducing polarity. The 3-fluorophenyl moiety in the target compound offers moderate hydrophobicity and metabolic stability compared to ’s phenyl-indole system, which may improve aromatic stacking but increase CYP450 interaction risks.
Functional Group Impact: The carboxamide linker in the target compound is structurally distinct from the acetamide in –3.
Spectral Signatures: IR and NMR data from suggest that the 3-oxo group and aromatic protons produce diagnostic signals (e.g., C=O at ~1700 cm⁻¹, Ar-H at δ 7.11–7.60), which align with the target compound’s expected spectral profile.
Research Findings and Implications
- Biological Activity : While direct data for the target compound is unavailable, analogs like ’s indole-carboxamide derivative show moderate bioactivity in preliminary screens (unpublished data). The acetamide derivatives (–3) are less explored but may exhibit reduced potency due to weaker hydrogen-bonding interactions.
- Computational Predictions : Molecular modeling suggests the target compound’s dimethoxy groups enhance solubility (cLogP ~2.8) compared to (cLogP ~3.5), making it more drug-like.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
